molecular formula C20H16N4 B11933047 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine

Cat. No.: B11933047
M. Wt: 312.4 g/mol
InChI Key: PJZIQCMPDKJSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a synthetic small molecule with a molecular weight of 312.37 g/mol and the molecular formula C20H16N4 . It is supplied for research purposes and is not intended for diagnostic or therapeutic use. This compound is offered under the identifier TGFβ-IN-5, indicating its investigated role as a potent inhibitor of Transforming Growth Factor-beta (TGF-β) signaling . The TGF-β pathway is a critical target in oncological and fibrotic disease research, making inhibitors of significant interest for developing novel therapeutic strategies. The core quinazoline structure is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. Quinazoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, primarily through mechanisms such as enzyme inhibition . Specifically, various 4-anilinoquinazoline analogues have been developed and optimized as potent inhibitors of kinases and other cellular targets, underscoring the therapeutic potential of this chemical class . Researchers value this compound for exploring new pathways in chemical biology and pre-clinical drug discovery.

Properties

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C20H16N4/c1-2-6-16(7-3-1)19-23-18-9-5-4-8-17(18)20(24-19)22-14-15-10-12-21-13-11-15/h1-13H,14H2,(H,22,23,24)

InChI Key

PJZIQCMPDKJSKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

A widely adopted method involves the reaction of anthranilamide with aldehydes under acidic conditions. For example, anthranilamide and benzaldehyde undergo cyclization in ethanol with iodine as a catalyst to yield 2-phenylquinazolin-4(3H)-one. This intermediate is critical for subsequent amination. Key parameters include:

  • Catalyst : Iodine (1.1 eq.) enhances electrophilic aromatic substitution.

  • Solvent : Ethanol facilitates reflux conditions (5–7 hours at 80°C).

  • Yield : 83–84% for 2-arylquinazolin-4(3H)-ones.

Copper-Mediated C(sp²)–H Amination

An alternative route employs copper-mediated tandem C–H amination and annulation of benzamides with amidines. This method avoids pre-functionalized substrates, directly forming the quinazoline ring. For instance, benzamide and N-pyridin-4-ylmethylamidine react with Cu(OAc)₂ in DMF at 120°C, achieving 72% yield.

Functionalization at Position 4: Introducing the Pyridin-4-ylmethylamine Group

Amination at position 4 is achieved via nucleophilic substitution or metal-catalyzed coupling.

Chlorination-Amination Sequence

The most common strategy converts 2-phenylquinazolin-4(3H)-one to 4-chloro-2-phenylquinazoline using phosphorus oxychloride (POCl₃). Subsequent reaction with pyridin-4-ylmethylamine proceeds as follows:

  • Chlorination :

    • Conditions : POCl₃ (2.5 eq.) in DMF, refluxed for 2 hours.

    • Outcome : 4-chloro-2-phenylquinazoline (89% yield).

  • Amination :

    • Reagents : Pyridin-4-ylmethylamine (1.2 eq.), K₂CO₃ (3 eq.) in acetonitrile.

    • Conditions : 12 hours at 80°C under argon.

    • Yield : 70–75%.

Direct Amination via Zinc Chloride Catalysis

An alternative one-pot method bypasses chlorination. 2-Phenylquinazolin-4(3H)-one reacts with pyridin-4-ylmethylamine in DMF using ZnCl₂ (20 mol%) as a Lewis acid. Key data:

ParameterValueSource
Temperature150°C
Time48 hours
Yield68%

This method reduces steps but requires prolonged heating, posing scalability challenges.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amination steps. Ethanol and acetonitrile are preferred for chlorination due to better POCl₃ solubility.

Catalytic Systems

  • Pd(dppf)Cl₂ : Enables Suzuki-Miyaura coupling for introducing aryl groups post-amination.

  • Cu(OAc)₂ : Facilitates oxidative amination in one-pot syntheses.

Spectroscopic Characterization

Successful synthesis is validated through:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.45–8.75 ppm, with the NH signal at δ 9.96–10.36 ppm.

  • ESI-MS : Molecular ion peak at m/z 316.3 [M + H]⁺.

  • IR : Stretching vibrations for C=N (1562–1614 cm⁻¹) and N–H (3350 cm⁻¹).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Chlorination-AminationHigh purityMulti-step process70–75%
ZnCl₂-CatalyzedOne-pot synthesisLong reaction time68%
Cu-MediatedNo pre-functionalizationLimited substrate scope72%

Chemical Reactions Analysis

Oxidation Reactions

This compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Nucleophilic Substitution Reactions

The synthesis itself involves a nucleophilic substitution reaction where the pyridin-4-ylmethyl group is introduced onto the quinazoline ring.

Potential Modifications

Given its structural characteristics, further modifications can be made to enhance its pharmacological properties. This includes altering the substituents on the quinazoline ring or modifying the pyridin-4-ylmethyl group.

Analytical Techniques for Characterization

Characterization of quinazoline derivatives often involves techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, N-(4-fluorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine was characterized using IR and NMR spectroscopy .

Analytical Data for Similar Compounds

Compound Melting Point (°C) IR (cm^-1) 1H NMR (DMSO-d6, δ ppm)
N-(4-fluorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine209–2101644 (C=C), 1480 (C=N), 3334 (N-H)9.92 (s, 1H, NH), 7.41–7.61 (m, 2H, ArH of fluorophenyl)
N-(4-ethylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine228–2302969, 1589, 1614, 13669.96 (s, 1H), 8.76 (d, J = 5.8 Hz, 2H)

Scientific Research Applications

The compound exhibits significant biological activity, primarily through its interactions with specific molecular targets such as enzymes and receptors. It has shown potential in inhibiting pathways involved in cancer cell proliferation and other pathological processes. The mechanism of action involves binding to active sites of target proteins, disrupting their function and leading to therapeutic effects against various diseases.

Key Mechanisms:

  • Inhibition of Kinases: Many quinazoline derivatives, including this compound, act as kinase inhibitors, affecting cellular proliferation and survival pathways.
  • Receptor Interaction: The compound binds effectively to certain receptors, influencing cellular signaling pathways crucial for therapeutic efficacy.

Applications in Oncology

2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine has potential applications as a lead compound for developing new therapeutics targeting various cancers. Its unique structural features allow for further modifications that could enhance its pharmacological properties.

Case Studies:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit efficacy against various cancer cell lines, including breast and lung cancer. For instance, derivatives have shown promising results in inhibiting cell growth in vitro.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)5.2
    A549 (Lung)3.8
    SW480 (Colon)4.5

Antimicrobial and Anti-inflammatory Properties

The compound has also been evaluated for its antimicrobial and anti-inflammatory properties, which are critical in treating infections and inflammatory diseases.

Antimicrobial Activity:

Research indicates that quinazoline derivatives exhibit significant activity against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL

Anti-inflammatory Effects:

The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of 2-phenylquinazolin-4-amine with pyridin-4-ylmethyl chloride under basic conditions, using solvents like dimethylformamide or tetrahydrofuran. Optimization of reaction conditions is essential for achieving high yields and purity.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound can bind to the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Pyridinylmethyl vs. Phenyl Substitution : The pyridin-4-ylmethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., 4-CF3-phenyl in compound 11) due to its hydrogen-bonding capability .

Anticancer Activity

  • Compound 11 (N-4: 4-CF3-phenyl) : Exhibited IC50 values < 1 µM against breast cancer cell lines due to enhanced hydrophobic interactions with kinase targets .
  • Target Compound : Pyridin-4-ylmethyl substitution may shift activity toward kinases with polar binding pockets (e.g., EGFR or PI3Kα), as seen in compound 5l .

Antimicrobial Activity

  • Morpholino Derivatives (): 7-Chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine showed MIC values of 8–16 µg/mL against gram-negative bacteria . The target compound’s phenyl group at C-2 may reduce antibacterial efficacy compared to morpholino substituents.

ADME and Toxicity Profiles

  • Solubility : Predicted logS (-3.8) is superior to compound 11 (-5.2) but similar to compound 5l (-3.9) .
  • Toxicity : Pyridinylmethyl substitution may mitigate AMES toxicity observed in N-1H-indazol-5-yl analogs . However, in vivo studies are required to confirm safety.

Biological Activity

2-Phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and cardiology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated potent inhibitory effects on various cancer cell lines. In vitro assays indicate that these compounds can effectively inhibit cell proliferation in tumor cells, including those from breast cancer and lung cancer origins .

Table 1: Anticancer Activity of Related Quinazoline Derivatives

CompoundIC50 (µM)Cancer Cell Line
2-Pyridinylquinazoline1.94HCC827 (NSCLC)
Phenylquinazoline Derivative0.5MCF-7 (Breast)
Pyrimidinylquinazoline2.5A549 (Lung)

Ion Channel Modulation

Another significant aspect of the biological activity of this compound is its role as an ion channel modulator. Specifically, it has been identified as a potent inhibitor of the IKur current, which is crucial for cardiac action potentials. This modulation can lead to therapeutic effects in conditions such as atrial fibrillation by prolonging the effective refractory period without causing pro-arrhythmic effects .

Table 2: Ion Channel Activity

Ion ChannelEffectReference
IKurInhibition
hERGSelectivity

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the quinazoline scaffold can significantly influence potency and selectivity.

  • Position 4 : Substituents at this position have been shown to enhance anticancer activity.
  • Pyridine Ring : The substitution pattern on the pyridine ring affects the compound's ability to interact with target proteins involved in cancer pathways.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives similar to this compound:

  • In Vivo Studies : In a rat model, derivatives showed a significant increase in ventricular effective refractory period (VERP), indicating potential for treating cardiac arrhythmias .
  • Clinical Relevance : The selectivity against hERG channels suggests a favorable safety profile for potential clinical applications in treating atrial fibrillation without inducing severe side effects associated with hERG inhibition .

Q & A

Q. What are the standard synthetic routes for preparing 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis of quinazolin-4-amine derivatives typically involves cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization of the quinazoline core. For This compound :

Core Formation : Start with 2-aminobenzophenone derivatives to form the quinazoline backbone via cyclization with urea under acidic conditions (e.g., HCl/EtOH) .

Substitution : Introduce the pyridin-4-ylmethylamine group via nucleophilic substitution or coupling reactions. For example, react 4-chloroquinazoline intermediates with pyridin-4-ylmethylamine in the presence of a base (e.g., K₂CO₃) .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: MeOH/H₂O) to isolate the product .

Q. Key Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps favor cyclization
Catalystp-TsOH or DIPEAAcidic catalysts improve kinetics
SolventDMF or DMSOPolar aprotic solvents enhance reactivity

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer : Routine characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinyl methylene protons at δ 4.5–5.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .
    • IR : Detect NH stretches (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ for C₂₀H₁₇N₅: 327.1485) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., C: 73.4%, H: 5.2%, N: 21.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Methodological Answer : SAR studies focus on modifying substituents to enhance target affinity and selectivity:

  • Quinazoline Core : The 2-phenyl group enhances hydrophobic interactions with kinase ATP-binding pockets .
  • Pyridin-4-ylmethylamine Side Chain : The basic nitrogen improves solubility and hydrogen bonding with Asp/Glu residues in kinases (e.g., c-Src, Abl) .

Q. 3D-QSAR Modeling :

  • Use Schrödinger Maestro or MOE to align derivatives and correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values .

  • Example Findings :

    Substituent PositionModificationEffect on Activity
    Quinazoline C-6Electron-withdrawing groups (e.g., -Cl)↑ Potency (due to enhanced π-stacking)
    Pyridinyl C-3Methyl substitution↓ Selectivity (steric hindrance)

Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

Methodological Answer : Contradictions often arise from assay conditions or target promiscuity. Mitigate via:

Assay Standardization :

  • Use identical ATP concentrations (e.g., 10 µM) and buffer pH (7.4) across kinase panels .
  • Include positive controls (e.g., staurosporine for broad-spectrum inhibition).

Off-Target Profiling :

  • Screen against 50+ kinases (e.g., DiscoverX panel) to identify cross-reactivity .

Computational Validation :

  • Perform molecular docking (AutoDock Vina) to compare binding poses in c-Src vs. unrelated kinases (e.g., EGFR) .

Case Study : A derivative showed IC₅₀ = 12 nM (c-Src) but 480 nM (Abl). MD simulations revealed conformational flexibility in Abl’s P-loop, reducing binding stability .

Q. What computational strategies are used to predict metabolic stability and toxicity?

Methodological Answer :

  • ADMET Prediction :
    • Use SwissADME or ADMETLab to estimate metabolic sites (e.g., CYP3A4-mediated oxidation of pyridinyl methylene) .
    • Key Metrics :
ParameterTarget ValueTool/Model
LogP<3.5XLOGP3
hERG InhibitionIC₅₀ >10 µMSchrödinger QikProp
  • Toxicity Profiling :
    • Predict mutagenicity (Ames test) and hepatotoxicity via ProTox-II .

Q. How can crystallographic data resolve ambiguities in binding modes?

Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target kinases (e.g., c-Src) using:
    • Conditions : 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5 .
    • Data Collection : Use SHELX programs for structure refinement (R-factor <0.2) .
  • Electron Density Maps : Confirm pyridinyl methylene orientation and hydrogen bonds with kinase hinge regions (e.g., Met341 in c-Src) .

Q. Table 2: Kinase Selectivity Profile (Hypothetical Data)

KinaseIC₅₀ (nM)Selectivity vs. c-SrcAssay Type
c-Src8.21.0FRET-based
Abl15.70.52Radiometric
EGFR>1000<0.01Luminescent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.